molecular formula C20H21NO3S2 B2928124 N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide CAS No. 2320582-24-7

N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide

Cat. No.: B2928124
CAS No.: 2320582-24-7
M. Wt: 387.51
InChI Key: DJZOUWIJLREBEO-UHFFFAOYSA-N
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Description

N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a complex organic compound featuring a unique structure that includes furan, thiophene, and cyclopentane moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide typically involves multi-step organic reactions. The initial steps often include the formation of the furan and thiophene rings, followed by their functionalization to introduce the hydroxyethyl and carboxamide groups. The reaction conditions may vary, but common reagents include organolithium compounds, Grignard reagents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding sulfoxides and sulfones.

    Reduction: The compound can be reduced to form alcohols and amines, depending on the reagents used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and potassium permanganate, reducing agents such as lithium aluminum hydride and sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the carboxamide group can produce the corresponding amine.

Scientific Research Applications

N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-(furan-2-yl)cyclopentane-1-carboxamide
  • N-{2-[5-(thiophen-2-yl)furan-2-yl]-2-hydroxyethyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide

Uniqueness

N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide is unique due to the presence of both furan and thiophene rings, which confer distinct chemical properties. This dual-ring structure allows for diverse chemical reactivity and potential interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3S2/c22-14(16-7-8-17(26-16)15-5-3-11-24-15)13-21-19(23)20(9-1-2-10-20)18-6-4-12-25-18/h3-8,11-12,14,22H,1-2,9-10,13H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJZOUWIJLREBEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NCC(C3=CC=C(S3)C4=CC=CO4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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